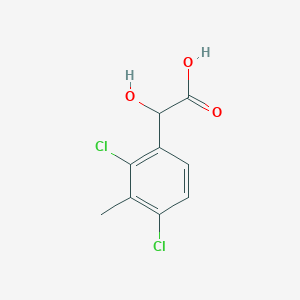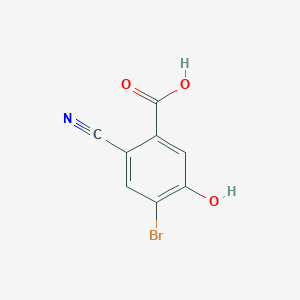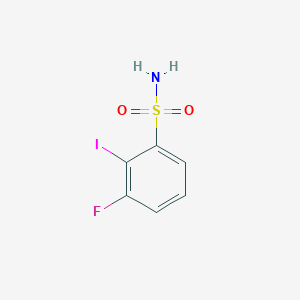
4-Amino-6-(2,5-diméthylphényl)pyridazin-3-ol
Vue d'ensemble
Description
4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de pyridazinone, y compris le 4-Amino-6-(2,5-diméthylphényl)pyridazin-3-ol, ont été étudiés pour leurs propriétés antimicrobiennes. Ces composés peuvent être conçus pour cibler une variété d'agents pathogènes microbiens, offrant un potentiel en tant que nouveaux agents antimicrobiens à une époque où la résistance aux antibiotiques est une préoccupation croissante .
Potentiel anticancéreux
La recherche a indiqué que les échafaudages de pyridazinone peuvent présenter une activité anticancéreuse. Le groupement structural du this compound peut être optimisé pour interagir avec des lignées cellulaires cancéreuses spécifiques, offrant une voie pour le développement de nouvelles thérapies oncologiques .
Thérapeutiques cardiovasculaires
Des composés comme le this compound ont été associés à des avantages cardiovasculaires, tels que des effets antihypertenseurs. Ils peuvent moduler la pression artérielle et peuvent offrir une approche thérapeutique pour la gestion des maladies cardiovasculaires .
Effets anti-inflammatoires et analgésiques
Le cycle pyridazinone est connu pour ses propriétés anti-inflammatoires et analgésiques. Cela fait du this compound un candidat pour le développement de nouveaux médicaments contre la douleur et anti-inflammatoires .
Applications agrochimiques
Les dérivés de pyridazinone ne se limitent pas aux produits pharmaceutiques, mais s'étendent également aux produits agrochimiques. Ils peuvent fonctionner comme des herbicides ou des régulateurs de croissance des plantes, le this compound servant potentiellement de composé de tête pour le développement de nouveaux produits agrochimiques .
Propriétés neuroprotectrices
Des études émergentes suggèrent que les composés de pyridazinone peuvent posséder des effets neuroprotecteurs. Cela ouvre des voies de recherche pour le this compound dans le traitement des maladies neurodégénératives ou en tant qu'agent protecteur contre la neurotoxicité .
Mécanisme D'action
Target of Action
Pyridazinone derivatives, a group to which this compound belongs, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been shown to impact a variety of biochemical pathways, given their wide range of pharmacological activities .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Analyse Biochimique
Biochemical Properties
4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways . The compound also interacts with proteins involved in oxidative stress responses, thereby modulating cellular redox states .
Cellular Effects
The effects of 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Additionally, it affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol exerts its effects through various mechanisms. It binds to specific enzymes, inhibiting their activity and altering cellular processes. For example, the compound inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . It also modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which convert it into various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
The transport and distribution of 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, where it accumulates and exerts its effects . Its localization within cells is influenced by its interactions with cellular membranes and organelles .
Subcellular Localization
4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol is localized in specific subcellular compartments, such as the mitochondria and nucleus . This localization is crucial for its activity, as it allows the compound to interact with target biomolecules within these compartments . Post-translational modifications and targeting signals play a role in directing the compound to these specific locations .
Propriétés
IUPAC Name |
5-amino-3-(2,5-dimethylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-7-3-4-8(2)9(5-7)11-6-10(13)12(16)15-14-11/h3-6H,1-2H3,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRHYLBILRMIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















